molecular formula C17H15Cl4N3OS B13132928 2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide

2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide

Cat. No.: B13132928
M. Wt: 451.2 g/mol
InChI Key: QZXCZQUVZMBZJI-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a chlorophenylthioureido moiety. Its molecular formula is C13H13Cl3N4O2S, and it has a molar mass of 395.69192 g/mol .

Preparation Methods

The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. One of the key targets is the transcription factor c-Myc, an onco-protein involved in cell proliferation and apoptosis. The compound disrupts the c-Myc/Max interaction, leading to the degradation of c-Myc protein and inducing cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

2-Phenyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15Cl4N3OS

Molecular Weight

451.2 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H15Cl4N3OS/c18-12-6-8-13(9-7-12)22-16(26)24-15(17(19,20)21)23-14(25)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,23,25)(H2,22,24,26)

InChI Key

QZXCZQUVZMBZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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